Glycine,N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt
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Overview
Description
Tetrasodium;2-[[(3Z)-3-[[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxylatomethyl)amino]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and a high degree of molecular complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine,N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt typically involves multi-step organic synthesis. The process may include:
Formation of the core structure: This step involves the synthesis of the central cyclohexa-1,4-dien-1-yl ring through cyclization reactions.
Functional group modifications: Introduction of hydroxyl, methyl, and sulfo groups through specific reagents and conditions.
Complexation with sodium ions: The final step involves the addition of sodium ions to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methyl groups.
Reduction: Reduction reactions may target the carbonyl groups within the structure.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, facilitated by the presence of activating groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Analytical chemistry: Used as a standard or reagent in analytical techniques.
Biology
Biochemical research: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Pharmaceuticals: Explored for its therapeutic potential in drug development.
Industry
Dyes and pigments: Utilized in the formulation of dyes and pigments due to its complex structure and color properties.
Mechanism of Action
The mechanism by which Glycine,N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium ethylenediaminetetraacetate (EDTA): A chelating agent with similar sodium complexation.
Tetrasodium glutamate diacetate: Another sodium salt with applications in various industries.
Uniqueness
Tetrasodium;2-[[(3Z)-3-[[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxylatomethyl)amino]acetate is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tetrasodium;2-[[(3Z)-3-[[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxylatomethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O13S.4Na/c1-17-7-19(9-21(30(17)42)11-32(13-25(34)35)14-26(36)37)29(23-5-3-4-6-24(23)47(44,45)46)20-8-18(2)31(43)22(10-20)12-33(15-27(38)39)16-28(40)41;;;;/h3-10,42H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,44,45,46);;;;/q;4*+1/p-4/b29-20-;;;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRNOJGBXAZKHK-XLVHQSRZSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C(=C2C=C(C(=O)C(=C2)CN(CC(=O)[O-])CC(=O)[O-])C)C3=CC=CC=C3S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])/C(=C/2\C=C(C(=O)C(=C2)CN(CC(=O)[O-])CC(=O)[O-])C)/C3=CC=CC=C3S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2Na4O13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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